5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline
CAS No.: 189746-21-2
Cat. No.: VC20898048
Molecular Formula: C12H11ClN2O4
Molecular Weight: 282.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 189746-21-2 |
|---|---|
| Molecular Formula | C12H11ClN2O4 |
| Molecular Weight | 282.68 g/mol |
| IUPAC Name | 5-chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline |
| Standard InChI | InChI=1S/C12H11ClN2O4/c1-6-4-9(19-3)14-12-7(15(16)17)5-8(18-2)11(13)10(6)12/h4-5H,1-3H3 |
| Standard InChI Key | VZVNAHCSVNVONJ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC2=C1C(=C(C=C2[N+](=O)[O-])OC)Cl)OC |
| Canonical SMILES | CC1=CC(=NC2=C1C(=C(C=C2[N+](=O)[O-])OC)Cl)OC |
Introduction
Chemical Identity and Structural Characteristics
5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline is a substituted quinoline compound with multiple functional groups arranged around its heterocyclic core. The compound features a quinoline backbone with four key substituents: a chlorine atom at position 5, methoxy groups at positions 2 and 6, a methyl group at position 4, and a nitro group at position 8. This specific arrangement of functional groups contributes to its chemical reactivity and biological properties.
The compound is registered with CAS number 189746-21-2 and is characterized by the molecular formula C₁₂H₁₁ClN₂O₄ . It has a molecular weight of 282.68 g/mol and is identified in chemical databases through its unique InChIKey: VZVNAHCSVNVONJ-UHFFFAOYSA-N . Additional identifiers include the European Community (EC) Number 606-189-1 and DSSTox Substance ID DTXSID70450199, which facilitate its tracking in regulatory and research contexts .
The structural representation through SMILES notation (CC1=CC(=NC2=C1C(=C(C=C2N+[O-])OC)Cl)OC) provides a linear representation of the molecular structure, enabling computational analysis and database searching . The InChI string (InChI=1S/C12H11ClN2O4/c1-6-4-9(19-3)14-12-7(15(16)17)5-8(18-2)11(13)10(6)12/h4-5H,1-3H3) offers a standardized method for representing the chemical structure in computer-readable format .
Table 1. Chemical Identity and Physical Properties
Synthesis and Preparation Methods
The synthesis of 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline typically involves a multi-step process that requires precise control of reaction conditions. According to documented procedures, the synthesis comprises three major steps, each involving specific reagents and conditions .
The first step involves a reaction with methanol under reflux conditions in an inert atmosphere for 43 hours . This is followed by treatment with sulfuryl dichloride in acetic acid at 60°C for 0.5 hours, maintaining inert conditions . The final step employs phosphorus pentoxide in triethyl phosphate at 20°C for 1 hour, followed by heating at 35°C under reflux conditions in an inert atmosphere for 0.25 hours .
A common synthetic route involves the nitration of 5-chloro-2,6-dimethoxy-4-methylquinoline using nitric acid in the presence of sulfuric acid to introduce the nitro group at the 8-position. This approach is particularly useful for laboratory-scale preparations, though industrial production may utilize optimized conditions and continuous flow reactors to enhance efficiency and yield.
The synthesis is referenced in academic literature, notably in work by Shiraki et al. published in the Journal of Medicinal Chemistry in 2011 . This publication details the preparation of quinoline derivatives for medicinal applications, specifically in the context of antimalarial research.
Table 2. Synthesis Steps and Conditions
For industrial-scale production, considerations regarding safety, efficiency, and environmental impact are paramount. The use of continuous flow reactors and automated systems may enhance the scalability of the synthesis process while maintaining product quality and purity.
Chemical Reactivity and Transformations
5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline exhibits reactivity patterns typical of substituted quinolines, with additional reactivity conferred by its various functional groups. The compound undergoes several characteristic reactions that make it valuable in synthetic chemistry and pharmaceutical development.
The chlorine atom at position 5 serves as a reactive site for nucleophilic aromatic substitution reactions. This reactivity is leveraged in the synthesis of tafenoquine, where the compound undergoes substitution with phenolic derivatives under basic conditions. The resulting aryloxy derivatives serve as key intermediates in antimalarial drug synthesis.
The nitro group at position 8 can be reduced to an amino group using hydrogen gas in the presence of a palladium catalyst. This transformation is particularly important in medicinal chemistry, as it creates a site for further functionalization or conjugation with other molecules. The resulting amino derivatives often exhibit altered biological activities compared to the parent nitro compound.
The methoxy groups at positions 2 and 6 contribute to the electronic properties of the molecule and can undergo O-demethylation reactions under appropriate conditions. These groups also influence the compound's lipophilicity and membrane permeability, factors that are crucial for its pharmacokinetic behavior.
The compound's reactivity is distinctly different from simpler quinoline derivatives such as 5-Chloro-8-nitroquinoline (CAS: 6942-98-9), primarily due to the presence of the additional methoxy and methyl substituents . These groups modify the electronic distribution within the molecule, affecting its reactivity, solubility, and biological properties.
Biological Activities
The biological activities of 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline stem from its ability to interact with various cellular targets, leveraging its unique structural features. Research has identified several key biological properties that make this compound relevant to pharmaceutical applications.
The compound demonstrates notable antimicrobial properties, which involve inhibiting bacterial DNA synthesis by targeting DNA gyrase and type IV topoisomerase. These enzymes are essential for bacterial replication, making them valuable targets for antibacterial agents. By interfering with these processes, the compound can disrupt bacterial growth and survival.
Additionally, the compound has been investigated for its antimalarial activity, which is consistent with its role as a precursor in the synthesis of tafenoquine . Tafenoquine, a long-acting 8-aminoquinoline drug, has been approved for the radical cure of Plasmodium vivax malaria . The structural features of 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline that contribute to its antimalarial potential include its ability to target the hypnozoite stages of Plasmodium species responsible for relapse.
Studies have also suggested potential anticancer properties for this compound, though further research is needed to elucidate the specific mechanisms involved. Quinoline derivatives in general have shown promise as antitumor agents through various mechanisms, including DNA intercalation, topoisomerase inhibition, and modulation of cellular signaling pathways.
Pharmacokinetic Properties
The pharmacokinetic profile of 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline is influenced by its structural features, particularly the combination of hydrophilic and lipophilic moieties. The presence of chloro and methoxy substituents affects its absorption, distribution, metabolism, and excretion patterns in biological systems.
Table 3. Predicted Collision Cross Section Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 283.04802 | 156.4 |
| [M+Na]+ | 305.02996 | 172.8 |
| [M+NH4]+ | 300.07456 | 164.6 |
| [M+K]+ | 321.00390 | 168.3 |
| [M-H]- | 281.03346 | 159.9 |
| [M+Na-2H]- | 303.01541 | 162.4 |
| [M]+ | 282.04019 | 160.1 |
| [M]- | 282.04129 | 160.1 |
These collision cross section values, derived from ion mobility spectrometry predictions, provide insights into the three-dimensional structure and conformational properties of the molecule in various ionized states . This information is valuable for analytical chemistry applications, particularly in mass spectrometry-based identification and characterization.
Compared to its fluorinated and brominated analogs, the chloro derivative exhibits unique pharmacokinetic and pharmacodynamic properties due to the specific characteristics of the chlorine atom. These differences make it suitable for specific applications in research and development, particularly in contexts where pharmacokinetic optimization is crucial.
Applications in Drug Development
5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline has emerged as a significant compound in pharmaceutical research, particularly in the development of antimalarial drugs. Its most notable application is as a key intermediate in the synthesis of tafenoquine, a medication approved for the radical cure of Plasmodium vivax malaria .
Tafenoquine, marketed under the commercial name Krintafel, was approved by the FDA on July 20, 2018 . It represents an important advancement in malaria treatment, particularly for addressing the hypnozoite stages of Plasmodium vivax and Plasmodium ovale that are responsible for relapse . The primary advantage of tafenoquine over existing treatments like primaquine is its long half-life (2-3 weeks), which allows for a single-dose treatment regimen rather than the 14-day course required for primaquine .
The transformation of 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline to tafenoquine involves nucleophilic aromatic substitution with phenolic derivatives under basic conditions. This synthetic pathway exemplifies the compound's utility as a building block in medicinal chemistry, where its reactivity can be harnessed to introduce structural modifications that enhance pharmacological properties.
Research continues to explore additional applications for this compound and its derivatives in areas beyond antimalarial therapy, including potential antibacterial and anticancer treatments. The diverse biological activities associated with the quinoline scaffold make it a versatile starting point for drug design and development.
Comparison with Similar Compounds
5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline belongs to a family of substituted quinolines with varying patterns of functionalization. Comparing this compound with structurally related molecules provides insights into structure-activity relationships and the impact of specific substituents on chemical and biological properties.
One closely related compound is 5-Chloro-8-nitroquinoline (CAS: 6942-98-9), which has a simpler structure lacking the methoxy groups at positions 2 and 6 and the methyl group at position 4 . With a molecular formula of C9H5ClN2O2 and a molecular weight of 208.60 g/mol, this compound serves as a useful comparison point for understanding how the additional substituents affect properties and reactivity .
Table 4. Comparison with Related Compounds
The 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline compound, mentioned in patent literature, represents an intermediate case with a single methoxy group . This compound has been utilized in pharmaceutical research, particularly in the development of antimalarial agents.
The presence of methoxy groups in 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline enhances its solubility in organic solvents compared to the less substituted analogs. Additionally, these groups alter the electronic distribution within the molecule, affecting its reactivity patterns, particularly in nucleophilic substitution reactions. The methyl group at position 4 contributes to the lipophilicity of the compound and may influence its interaction with biological targets.
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